molecular formula C16H21FN4O B6030247 1-(2-fluorophenyl)-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]piperazine

1-(2-fluorophenyl)-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]piperazine

Cat. No. B6030247
M. Wt: 304.36 g/mol
InChI Key: GYUQVLFELVWMCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorophenyl)-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound is a piperazine derivative that has been synthesized using various methods, and it has shown promising results in various biological assays.

Mechanism of Action

The exact mechanism of action of 1-(2-fluorophenyl)-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]piperazine is not fully understood. However, it is believed to act as a modulator of various neurotransmitter systems in the brain. This compound has been shown to bind to serotonin receptors, dopamine receptors, and adrenergic receptors, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. It has been reported to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This compound has also been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2-fluorophenyl)-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]piperazine is its potential as a lead compound in drug discovery. This compound has shown promising results in various biological assays, and it has the potential to be developed into a novel therapeutic agent. However, there are also some limitations to using this compound in lab experiments. One of the limitations is the lack of understanding of its exact mechanism of action. This makes it difficult to design experiments that can fully elucidate the biological effects of this compound.

Future Directions

There are several future directions for research on 1-(2-fluorophenyl)-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]piperazine. One of the future directions is to further investigate its mechanism of action and its effects on various neurotransmitter systems in the brain. This can help to identify new targets for drug discovery. Another future direction is to explore the potential of this compound as a treatment for various psychiatric disorders such as depression, anxiety, and schizophrenia. Additionally, there is a need to optimize the synthesis method of this compound to improve its yield and purity.

Synthesis Methods

The synthesis of 1-(2-fluorophenyl)-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]piperazine has been reported in various research articles. One of the commonly used methods involves the reaction of 1-(2-fluorophenyl)piperazine with 3-propyl-1,2,4-oxadiazole-5-carbaldehyde in the presence of a catalyst and a solvent. The reaction mixture is then subjected to purification steps to obtain the desired product.

Scientific Research Applications

1-(2-fluorophenyl)-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]piperazine has been extensively studied for its potential applications in drug discovery. This compound has been shown to exhibit activity against various biological targets such as serotonin receptors, dopamine receptors, and adrenergic receptors. It has also been reported to have antipsychotic, anxiolytic, and antidepressant effects in animal models.

properties

IUPAC Name

5-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-propyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN4O/c1-2-5-15-18-16(22-19-15)12-20-8-10-21(11-9-20)14-7-4-3-6-13(14)17/h3-4,6-7H,2,5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUQVLFELVWMCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)CN2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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